1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-cyclopropyl-3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14-3-2-9-20-18(14)24-13-15-6-10-21(11-7-15)17-8-12-22(19(17)23)16-4-5-16/h2-3,9,15-17H,4-8,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGCOLBSDXMSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3CCN(C3=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one involves several chemical reactions, including cyclopropanation, nucleophilic substitution, and condensation reactions. Typical starting materials include cyclopropylamine, 3-methylpyridine, and piperidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and the use of catalysts to drive the reactions efficiently.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves using continuous flow reactors, automated monitoring systems, and advanced purification techniques like column chromatography and crystallization. Safety measures are also implemented to handle potentially hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: Commonly reacts with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be reduced using agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic and electrophilic substitution reactions, often facilitated by halide ions or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Catalysts: Palladium on carbon (Pd/C), platinum oxide.
Major Products
The reactions typically yield a range of products, depending on the conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, 1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one is studied for its potential biological activities, including enzyme inhibition and receptor binding properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections. It is also used in drug development as a lead compound for designing new pharmaceuticals.
Industry
Industrially, it is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it may bind to certain enzymes, inhibiting their activity and altering metabolic pathways. This interaction is often mediated by the unique structural features of the compound, such as its cyclopropyl and pyrrolidinone moieties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Implications
The compound is compared below with two pyrrolidin-2-one derivatives from the provided evidence:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula (C₁₉H₂₅N₃O₂).
Analysis:
Cyclopropyl vs. Methyl/Hydroxypropyl Groups :
- The cyclopropyl group in the target compound may improve metabolic stability compared to the methyl group in or the hydroxypropyl chain in , which are more prone to oxidation or enzymatic cleavage.
Piperidinyl-Pyridinyl Ether vs. In contrast, the pyridinyl group in contributes to its role as a nicotine metabolite, while ’s hydroxypropyl group lacks bioactivity.
Pharmacokinetic Implications :
Research Findings from Analogous Compounds
- Its hydroxyl group facilitates rapid elimination, contrasting with the target compound’s likely extended half-life .
- 1-(3-Hydroxypropyl)pyrrolidin-2-one : Primarily used as a solvent or intermediate in synthesis due to its low molecular weight and polar hydroxypropyl chain. No reported therapeutic activity .
Biological Activity
1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one, a compound with the CAS number 2415452-74-1, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and other pharmacological effects, supported by data tables and relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 329.4 g/mol. The structure features a cyclopropyl group, a pyrrolidine ring, and a piperidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2415452-74-1 |
| Molecular Formula | C₁₉H₂₇N₃O₂ |
| Molecular Weight | 329.4 g/mol |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives. For instance, various compounds with similar structural motifs demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several pyrrolidine derivatives, including those structurally related to this compound. The results showed that compounds with halogen substitutions on the piperidine ring significantly enhanced their antibacterial efficacy.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 1-Cyclopropyl derivative | 0.0039 | S. aureus |
| Halogenated piperidine | 0.025 | E. coli |
| Non-halogeno derivative | >100 | Pseudomonas aeruginosa |
Antifungal Activity
The antifungal activity of pyrrolidine derivatives has also been documented. Compounds similar to this compound were tested against Candida albicans, showing varying degrees of inhibition with MIC values ranging from 3.125 to 100 mg/mL .
The mechanism by which this compound exerts its biological effects is believed to involve the disruption of microbial cell membranes and interference with essential metabolic pathways. The presence of functional groups such as pyridine and piperidine enhances interactions with bacterial enzymes and receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
